REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4](O)=O.[NH:13]([C:15](=[S:17])[NH2:16])[NH2:14].O=P(Cl)(Cl)Cl>O>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]1[S:17][C:15]([NH2:16])=[N:13][N:14]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)OC
|
Name
|
|
Quantity
|
1.607 g
|
Type
|
reactant
|
Smiles
|
N(N)C(N)=S
|
Name
|
|
Quantity
|
3.29 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 78° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled under nitrogen atmosphere in an ice bath
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched by addition of ice water (˜50 mL)
|
Type
|
CUSTOM
|
Details
|
to give a solid/gum-like mass
|
Type
|
CUSTOM
|
Details
|
This solid was sonicated for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
then slurried at room temperature for ˜16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
WAIT
|
Details
|
slurried for ˜30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as an off-white solid
|
Type
|
CUSTOM
|
Details
|
The crude material was pre-absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)OC)C1=NN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.265 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |